molecular formula C14H18N2O7 B048345 4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid CAS No. 111534-70-4

4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid

Cat. No. B048345
M. Wt: 326.3 g/mol
InChI Key: QOCJNRPNBHJDDW-UHFFFAOYSA-N
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Description

4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DHED, and it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

DHED acts as a selective estrogen receptor modulator, which means it selectively targets the estrogen receptors in the brain and exhibits estrogen-like effects. This mechanism of action is responsible for its neuroprotective properties and its potential applications in the treatment of neurodegenerative diseases.

Biochemical And Physiological Effects

DHED has been found to exhibit various biochemical and physiological effects, including the promotion of neurogenesis and the enhancement of synaptic plasticity. It has also been found to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

DHED has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several future directions for the research and development of DHED. One potential area of research is the optimization of its synthesis method to improve yield and reduce cost. Another area of research is the investigation of its potential applications in other fields, such as agriculture and industry. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of DHED involves the reaction of 4-aminobutyl-1-carboxylic acid with ethyl acrylate in the presence of a base catalyst. The resulting compound is then subjected to a series of chemical reactions, including hydrogenation and cyclization, to yield the final product. This synthesis method has been optimized to yield high purity DHED with good yield.

Scientific Research Applications

DHED has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective properties and has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

111534-70-4

Product Name

4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid

Molecular Formula

C14H18N2O7

Molecular Weight

326.3 g/mol

IUPAC Name

(4Z)-4-[2-(1-carboxy-4-hydroxybutyl)iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C14H18N2O7/c17-5-1-2-9(12(18)19)15-4-3-8-6-10(13(20)21)16-11(7-8)14(22)23/h3-4,6,9,11,16-17H,1-2,5,7H2,(H,18,19)(H,20,21)(H,22,23)/b8-3+,15-4?

InChI Key

QOCJNRPNBHJDDW-UHFFFAOYSA-N

Isomeric SMILES

C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O

SMILES

C1C(NC(=CC1=CC=NC(CCCO)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(N=C(C=C1C=CNC(CCCO)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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